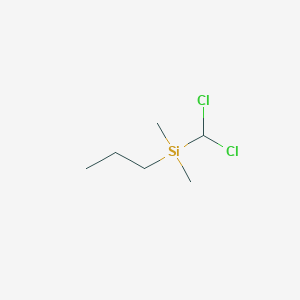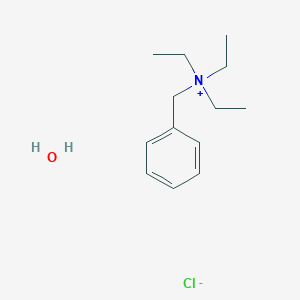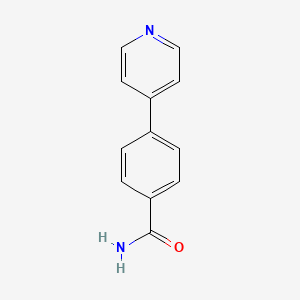
(Dichloromethyl)dimethyl-n-propylsilane
Vue d'ensemble
Description
(Dichloromethyl)dimethyl-n-propylsilane: is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a type of silane, which are compounds containing silicon atoms bonded to hydrogen and/or carbon atoms. This compound is characterized by the presence of a dichloromethyl group and a dimethyl-n-propyl group attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dichloromethyl)dimethyl-n-propylsilane: can be synthesized through various methods, including:
Direct Synthesis: : This involves the reaction of dichloromethylsilane with n-propylmagnesium chloride under controlled conditions.
Hydrolysis: : Starting from dichloromethyl-n-propylsilane, hydrolysis can be performed to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the compound is typically produced through a controlled reaction involving silicon tetrachloride and organic reagents under specific conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Dichloromethyl)dimethyl-n-propylsilane: undergoes various types of chemical reactions, including:
Oxidation: : The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: : Reduction reactions can be used to remove chlorine atoms, forming different organosilicon compounds.
Substitution: : The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and water.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Silanols: : Formed through oxidation reactions.
Siloxanes: : Resulting from further oxidation of silanols.
Alkylsilanes: : Produced through substitution reactions.
Applications De Recherche Scientifique
(Dichloromethyl)dimethyl-n-propylsilane: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex silicon-containing compounds.
Biology: : Employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: : Investigated for potential use in drug delivery systems and as a precursor for medical imaging agents.
Industry: : Utilized in the production of silicones and other silicon-based materials.
Mécanisme D'action
The mechanism by which (Dichloromethyl)dimethyl-n-propylsilane exerts its effects involves its reactivity with various functional groups. The silicon atom can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
(Dichloromethyl)dimethyl-n-propylsilane: is similar to other organosilicon compounds such as dimethylsilane and trimethylsilane . it is unique due to the presence of the dichloromethyl group, which imparts different reactivity and properties compared to its counterparts.
Similar Compounds
Dimethylsilane
Trimethylsilane
Dichloromethylsilane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
dichloromethyl-dimethyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-4-5-9(2,3)6(7)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIURJTUGBYOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B3251140.png)




![7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene](/img/structure/B3251180.png)


![Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro- (9CI)](/img/structure/B3251199.png)
![Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3251216.png)
